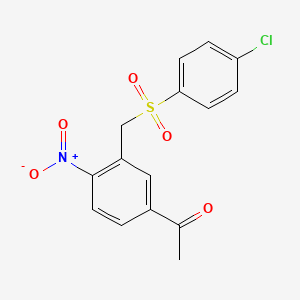

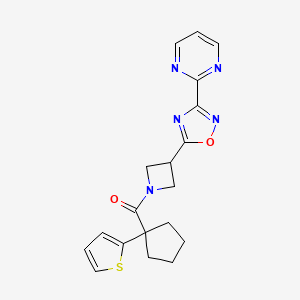

![molecular formula C14H18N4O3S B2626821 1-(甲基磺酰基)-N-(吡唑并[1,5-a]吡啶-5-基)哌啶-4-甲酰胺 CAS No. 2034238-44-1](/img/structure/B2626821.png)

1-(甲基磺酰基)-N-(吡唑并[1,5-a]吡啶-5-基)哌啶-4-甲酰胺

货号:

B2626821

CAS 编号:

2034238-44-1

分子量:

322.38

InChI 键:

LBTLXWJDVHJYMY-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines . This method provides a simpler and greener synthetic methodology .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs can improve both the absorption and emission behaviors .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides and halo ketones to form thiazoles and 1,3,4-thiadiazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary. For instance, the dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .科学研究应用

合成和成像应用

- PET成像合成:王等人(2018年)的一项研究专注于合成一种用于正电子发射断层扫描(PET)成像的潜在新化合物。该化合物N-(3-(4-[11C]甲基哌嗪-1-基)-1-(5-甲基吡啶-2-基)-1H-吡唑-5-基)吡唑并[1,5-a]嘧啶-3-甲酰胺有望用于神经炎症中的IRAK4酶成像。这项研究代表了神经系统疾病新成像剂开发的重要一步 (Wang et al., 2018).

分子相互作用和受体分析

- 分子相互作用研究:沈等人(2002年)探索了类似化合物N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺与CB1大麻素受体的分子相互作用。这项研究有助于了解与大麻素受体相互作用的化合物的构效关系,有助于开发新的治疗剂 (Shim et al., 2002).

拮抗活性和结构分析

- 拮抗剂中的构效关系:兰等人(1999年)对吡唑衍生物作为大麻素受体拮抗剂的构效关系进行了研究。化合物N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺作为先导化合物,指导了选择性和效力更高的大麻素受体配体的开发 (Lan et al., 1999).

甘氨酸转运蛋白抑制

- 甘氨酸转运蛋白抑制研究:山本等人(2016年)发现了一种结构多样的化合物1-甲基-N-(丙烷-2-基)-N-({2-[4-(三氟甲氧基)苯基]吡啶-4-基}甲基)-1H-咪唑-4-甲酰胺,它是一种有效的甘氨酸转运蛋白1(GlyT1)抑制剂。这项研究对于了解大脑中甘氨酸水平的调节和开发中枢神经系统疾病的治疗方法至关重要 (Yamamoto et al., 2016).

自旋交叉和晶体相变

- 探索自旋交叉现象:库克等人(2015年)研究了具有配体的铁(II)配合物,包括4-(甲基磺酰基)-2,6-二(吡唑-1-基)吡啶。这项研究提供了对自旋交叉和晶体相变的见解,这对于材料科学和分子电子应用非常重要 (Cook et al., 2015).

抗癌特性

- 衍生物的抗癌活性:库马尔等人(2016年)合成了由1,2,4-恶二唑-3-基甲基-哌嗪-1-基取代的吡唑并[1,5-a]嘧啶类似物衍生的新型甲酰胺、磺酰胺、脲和硫脲。其中一些化合物表现出显着的抗癌活性,突出了它们在癌症治疗中的潜力 (Kumar et al., 2016).

作用机制

未来方向

属性

IUPAC Name |

1-methylsulfonyl-N-pyrazolo[1,5-a]pyridin-5-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-22(20,21)17-7-3-11(4-8-17)14(19)16-12-5-9-18-13(10-12)2-6-15-18/h2,5-6,9-11H,3-4,7-8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTLXWJDVHJYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-aza...

Cat. No.: B2626738

CAS No.: 2108966-37-4

1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-...

Cat. No.: B2626740

CAS No.: 338956-24-4

2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-...

Cat. No.: B2626741

CAS No.: 1326895-66-2

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-...

Cat. No.: B2626743

CAS No.: 1351614-53-3

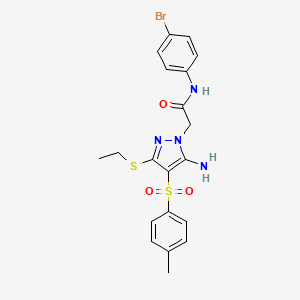

![1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2626738.png)

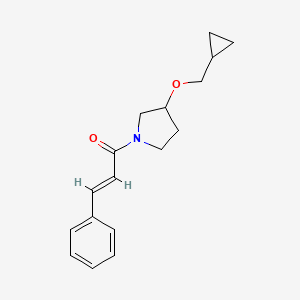

![2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2626741.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2626743.png)

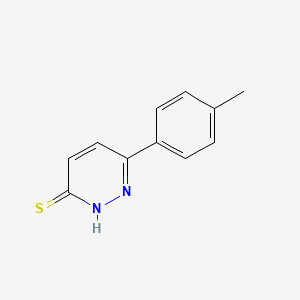

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2626746.png)

![[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride](/img/structure/B2626749.png)

![N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2626752.png)

![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2626753.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2626760.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2626761.png)